molecular formula C8H6F3NO3 B2682070 3-Nitro-4-(trifluoromethoxy)toluene CAS No. 1261573-77-6

3-Nitro-4-(trifluoromethoxy)toluene

Cat. No. B2682070
CAS RN: 1261573-77-6
M. Wt: 221.135
InChI Key: FJCLAJIRLJQSGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluorotoluene, a related compound, is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor . A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is synthesized via nitration followed by reduction .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The trifluoromethoxy group enhances the lipophilicity and metabolic stability of drug candidates. Researchers have incorporated CF₃OT into various pharmacophores to improve bioavailability, receptor binding, and overall drug efficacy. For instance, CF₃OT derivatives have been explored as antiviral agents, kinase inhibitors, and anti-inflammatory drugs .

Agrochemicals and Pesticides

CF₃OT-containing compounds exhibit potent pesticidal activity. By modifying the CF₃O group, scientists have developed novel herbicides, fungicides, and insecticides. These compounds offer improved selectivity, reduced environmental impact, and enhanced crop protection .

Materials Science

The trifluoromethoxy moiety influences material properties, making CF₃OT derivatives valuable in designing functional materials. Researchers have utilized them in liquid crystals, organic light-emitting diodes (OLEDs), and photovoltaic devices. The electron-withdrawing nature of CF₃O enhances charge transport and stability .

Organic Synthesis and Catalysis

CF₃OT serves as a versatile building block in synthetic chemistry. It participates in cross-coupling reactions, C–H activation, and transition-metal-catalyzed transformations. Researchers have harnessed its reactivity for the synthesis of complex molecules and natural products .

Radical Chemistry

The trifluoromethoxy radical (CF₃O•) is generated from CF₃OT derivatives. This radical participates in diverse radical reactions, including fluorination, cyclization, and functional group transformations. Its unique reactivity has implications for designing new synthetic methodologies .

Fluorine-18 Radiolabeling

In positron emission tomography (PET) imaging, fluorine-18 (¹⁸F) is a valuable radionuclide. CF₃OT derivatives serve as precursors for introducing ¹⁸F into organic molecules. These radiolabeled compounds enable non-invasive visualization of biological processes in vivo .

properties

IUPAC Name

4-methyl-2-nitro-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-5-2-3-7(15-8(9,10)11)6(4-5)12(13)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCLAJIRLJQSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(trifluoromethoxy)toluene

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